molecular formula C21H24N2O B1348312 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 59009-70-0

3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B1348312
CAS RN: 59009-70-0
M. Wt: 320.4 g/mol
InChI Key: VDPCIZXWEQHOJC-UHFFFAOYSA-N
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Patent
US05268481

Procedure details

Following a procedure similar to that disclosed in U.S. Pat. No. 3,962,449, a three-necked, 50-mL, round-bottomed flask was fitted with a dropping funnel (60 mL), a condenser with an N2 inlet, a heating mantle, and a magnetic stirrer. This flask was charged with a solution of benzylamine (2.68 g, 25.0 mmol) and glacial acetic acid (1.54 g, 25.8 mmol) in methanol (25 mL). To this solution was added paraformaldehyde (1.58 g, 52.5 mmol); then the apparatus was flushed with N2 and the mixture was brought to reflux with stirring. After 15 min, a solution of 1-benzyl-4-piperidone (4.73 g, 25.0 mmol) and glacial acetic acid (1.50 g, 25.0 mmol) in methanol (18 mL) was added over 0.5 hours. The resulting orange solution was then boiled at reflux for an additional 9.5 hours. The mixture was then cooled to room temperature and the solvent was evaporated (aspirator) to give an orange oil. Water (50 mL) and KOH pellets (85%, 3.30 g, 50.0 mmol) was added, and the resulting oily, orange suspension was extracted (CH2Cl2, 3×50 mL). The organic extracts were combined and dried (MgSO4, overnight). Filtration of the mixture followed by evaporation (aspirator) afforded an orange oil which was vacuum distilled (8×10-7 mm Hg, diffusion pump). At 106°-108° C. there was collected a colorless oil (0.36 g), the 13C NMR of which was identical to 1-benzyl-4-piperidone. A second fraction (bp 180°-205° C.) was collected as a yellow oil but with substantial decomposition of the residue. This second fraction was redistilled (180°-185° C., 1.0×10-6 mm Hg) to yield again a yellow oil. This oil was dissolved in hot Skelly B (80 mL) and, upon cooling to -10° C., pure N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (2.53 g, 31.6%) was precipitated as a white solid: mp 61°-63° C. (literature 70°-71° C.). The compound was used in the next step without further purification. The spectroscopic data for this compound were: IR (KBr) cm-1 2963, 2822, 1738, 1721, 748, 703 1H NMR (DCCl3) δ2.52 [br s, 2H, H(1,5)], 2.77, 278 [two d, J=10.7 Hz, 4H, H(2,4,6,8)ax], 3.00 [br d, J=10.5 Hz, 4H, H(2,4,6,8)eq], 3.53 [s, 4H, ArCH2 ], 7.23-7.30 [m, 10H, ArH]; 13C NMR (DCCl3) ppm 46.7 [d, C(1,5)], 58.01 [t, C(2,4,6,8)], 61.1 [t, ArCH2 ], 126.90 [d, p-ArC], 128.02 [d, o- or m-ArC], 128.53 [d, m- or o-ArC] 138.02 [s, i-ArC], 214.0 [s, C(9)]; 15N NMR (DCCl3) ppm 39.25 [N(3,7)].
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
4.73 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([OH:12])(=O)[CH3:10].[CH2:13]=O.[CH2:15]([N:22]1[CH2:27]C[C:25](=O)[CH2:24][CH2:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-].[K+]>CO.O>[CH2:1]([N:8]1[CH2:25][CH:24]2[C:9](=[O:12])[CH:10]([CH2:27][N:22]([CH2:15][C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[CH2:23]2)[CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
4.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3,962,449, a three-necked, 50-mL, round-bottomed flask was fitted with a dropping funnel (60 mL), a condenser with an N2 inlet
CUSTOM
Type
CUSTOM
Details
then the apparatus was flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 9.5 hours
Duration
9.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated (aspirator)
CUSTOM
Type
CUSTOM
Details
to give an orange oil
EXTRACTION
Type
EXTRACTION
Details
the resulting oily, orange suspension was extracted (CH2Cl2, 3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4, overnight)
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration of the mixture
CUSTOM
Type
CUSTOM
Details
followed by evaporation (aspirator)
CUSTOM
Type
CUSTOM
Details
afforded an orange oil which
DISTILLATION
Type
DISTILLATION
Details
distilled (8×10-7 mm Hg, diffusion pump)
CUSTOM
Type
CUSTOM
Details
At 106°-108° C. there was collected a colorless oil (0.36 g)
CUSTOM
Type
CUSTOM
Details
A second fraction (bp 180°-205° C.) was collected as a yellow oil but with substantial decomposition of the residue
DISTILLATION
Type
DISTILLATION
Details
This second fraction was redistilled (180°-185° C., 1.0×10-6 mm Hg)
CUSTOM
Type
CUSTOM
Details
to yield again a yellow oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in hot Skelly B (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to -10° C.
CUSTOM
Type
CUSTOM
Details
pure N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (2.53 g, 31.6%) was precipitated as a white solid
CUSTOM
Type
CUSTOM
Details
mp 61°-63° C. (literature 70°-71° C.)
CUSTOM
Type
CUSTOM
Details
The compound was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2CN(CC(C1)C2=O)CC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.